5-(Hydroxymethyl)pyrimidine

Vue d'ensemble

Description

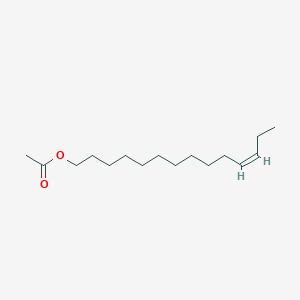

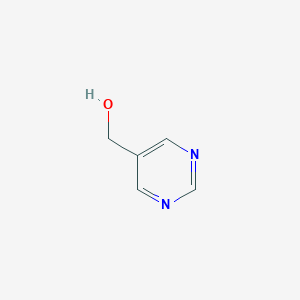

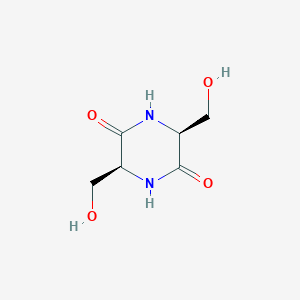

5-(Hydroxymethyl)pyrimidine is a pyrimidine derivative with the molecular formula C5H6N2O and a molecular weight of 110.12 . It is also known by the IUPAC name 5-pyrimidinylmethanol . The compound is a solid powder at room temperature and is typically stored at 2-8°C .

Synthesis Analysis

The synthesis of 5-(Hydroxymethyl)pyrimidine and its derivatives has been the subject of several studies . These studies have explored various pathways for the synthesis of these compounds, including the oxidation of the methyl of thymidine followed by its reduction .

Molecular Structure Analysis

The molecular structure of 5-(Hydroxymethyl)pyrimidine plays a crucial role in its thermal stability . The strength of the peptide bond and the amide bond within the pyrimidine ring, as well as the presence of electron-donating groups on the pyrimidine ring, can affect the thermal stability of the compound .

Chemical Reactions Analysis

5-(Hydroxymethyl)pyrimidine participates in various chemical reactions. For instance, it acts as an antiviral agent by inhibiting viral replication through its substitution for thymidine in viral DNA . This inhibits thymidylate phosphorylase and viral DNA polymerases from functioning properly .

Physical And Chemical Properties Analysis

5-(Hydroxymethyl)pyrimidine is a solid powder with a molecular weight of 110.12 . It has a density of 1.228g/cm^3, a melting point of 58-60°C, and a boiling point of 250.784°C at 760 mmHg . It is also flammable .

Applications De Recherche Scientifique

Pharmaceutical Intermediate for Statins

5-Pyrimidinemethanol: serves as a key intermediate in the synthesis of rosuvastatin , a widely used statin . Statins are crucial for managing cholesterol levels and preventing cardiovascular diseases. The compound is involved in an efficient synthetic approach that utilizes aerobic oxidation under mild conditions, which is advantageous for large-scale pharmaceutical production .

Precursor for Antimicrobial Agents

Research indicates the potential of 5-Pyrimidinemethanol derivatives in biocidal activity, suggesting its effectiveness in controlling the growth of algae and bacteria in water systems. This opens up possibilities for its use in developing new antimicrobial agents that could be applied in water disinfection and environmental management.

Environmental Management

Studies have explored the role of 5-Pyrimidinemethanol in environmental management, particularly in controlling microorganism growth in aquatic systems. Its algicidal properties could be significant in managing algal blooms, which are detrimental to water quality and ecosystem balance.

Nanomaterials Synthesis

5-Pyrimidinemethanol: may contribute to the synthesis of nanomaterials, which have applications in environmental improvement. Nanomaterials are utilized in various devices such as solar cells for clean energy production and coatings for building exteriors .

Chemical Synthesis

As a reagent, 5-Pyrimidinemethanol is used in the preparation of annulated 5-aryl-substituted pyridines and melanin-concentrating hormone receptor 1 antagonists . These compounds have significant implications in chemical synthesis and drug development.

Biomedical Research

The potential of 5-Pyrimidinemethanol in biomedical research is linked to its role in the synthesis of compounds with antimicrobial properties. It could be instrumental in the development of new therapeutic agents, especially in the face of rising antibiotic resistance .

Safety And Hazards

5-(Hydroxymethyl)pyrimidine is classified as a flammable liquid and vapor . It can cause skin irritation and serious eye irritation, and may cause respiratory irritation or damage to organs through prolonged or repeated exposure . It should be stored in a well-ventilated place and kept tightly closed .

Orientations Futures

Recent studies have provided new insights into the role of 5-(Hydroxymethyl)pyrimidine and its derivatives in biological processes . These findings suggest potential future directions for research, including further exploration of the compound’s role in gene regulation, neuron development, and tumorigenesis .

Propriétés

IUPAC Name |

pyrimidin-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c8-3-5-1-6-4-7-2-5/h1-2,4,8H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRDEZUMAVRTEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50573017 | |

| Record name | (Pyrimidin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Hydroxymethyl)pyrimidine | |

CAS RN |

25193-95-7 | |

| Record name | 5-Pyrimidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25193-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Pyrimidin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Hydroxymethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary target sites of pyrimidin-5-ylmethanol fungicides in fungi?

A1: Research suggests that pyrimidin-5-ylmethanols primarily target two reactions in the ergosterol biosynthesis pathway: []

- C-14 Demethylation of Sterols: This reaction, dependent on cytochrome P-450, is crucial for ergosterol synthesis. Pyrimidin-5-ylmethanols inhibit this step. []

- C-22(23) Desaturation of Sterols: This reaction is another key step in ergosterol biosynthesis that is disrupted by pyrimidin-5-ylmethanols. []

Q2: What are the downstream effects of inhibiting ergosterol biosynthesis in fungi?

A2: Ergosterol is a vital component of fungal cell membranes, similar to cholesterol in animal cells. Inhibiting its biosynthesis disrupts membrane integrity and function, ultimately leading to fungal cell death. []

Q3: Is there evidence of additional target sites for pyrimidin-5-ylmethanols in fungi?

A3: While ergosterol biosynthesis inhibition is considered the primary mode of action, studies indicate the existence of secondary, albeit less sensitive, target sites. This is suggested by the observation that adding ergosterol does not fully reverse the fungitoxic effects. []

Q4: What is the proposed nature of these secondary target sites?

A4: Research suggests these secondary targets are likely heme enzymes, similar to the cytochrome P-450 involved in sterol C-14 demethylation. []

Q5: What is the primary target of pyrimidin-5-ylmethanols in higher plants?

A5: In plants, these compounds primarily target reactions within the gibberellin (GA) biosynthesis pathway, specifically those involved in converting kaurene to kaurenoic acid. These reactions are also dependent on cytochrome P-450. []

Q6: What are the consequences of inhibiting GA biosynthesis in plants?

A6: Gibberellins are plant hormones crucial for growth and development, particularly stem elongation. Inhibiting their biosynthesis leads to reduced plant height, a desirable effect in growth regulation. []

Q7: Do pyrimidin-5-ylmethanols affect plant growth beyond GA biosynthesis inhibition?

A7: Yes, high concentrations of these compounds can cause growth retardation not reversible by GA application. This suggests action on targets outside the GA pathway. []

Q8: What is the molecular formula and weight of 5-pyrimidinemethanol?

A8: 5-pyrimidinemethanol has the molecular formula C5H6N2O and a molecular weight of 110.11 g/mol.

Q9: How does the presence of pine bark in growth media affect the efficacy of pyrimidin-5-ylmethanol growth retardants?

A9: Research shows that pine bark in growth media can significantly reduce the effectiveness of some pyrimidin-5-ylmethanol growth retardants, like ancymidol, paclobutrazol, and uniconazole. Higher concentrations are often needed in pine bark-based media to achieve the same growth control as in peat-based media. []

Q10: How do structural modifications of 2,4-diamino-5-benzylpyrimidine derivatives affect their activity against bacterial dihydrofolate reductase?

A10: Studies on 2,4-diamino-5-benzylpyrimidine derivatives, which share structural similarities with pyrimidin-5-ylmethanols, demonstrate the impact of structural changes on activity: []

- 4-Methyl-8-Methoxy Substitution: This modification on the benzyl ring enhances the inhibition of bacterial dihydrofolate reductase, with potency comparable to trimethoprim. []

- Aromatic vs. Tetrahydroquinoline Rings: Compounds with rigid aromatic rings exhibit greater enzyme inhibition, while those with tetrahydroquinoline rings demonstrate better selectivity. []

- N-1 Substitution: Specificity is further influenced by substituents at the N-1 position of 4-methyl-8-methoxy derivatives. The spatial arrangement and protonation state at N-1 appear to play a role in selectivity. []

Q11: How are pyrimidin-5-ylmethanol derivatives used as growth retardants?

A11: Several pyrimidin-5-ylmethanol derivatives are used as plant growth regulators. These compounds are typically applied as soil drenches, foliar sprays, or bulb dips. [, , , , , , , ] Examples include:

- Ancymidol: Commonly used to control the height of various plants, including Easter lilies, poinsettias, and various foliage plants. [, , , , , , , , , , , , ]

- Flurprimidol: Effective in retarding the growth of a wide range of plants, including southern pine seedlings, Easter lilies, and turfgrasses. [, , , , , , , , ]

- EL-500: Successfully used for dwarfing southern pine seedlings without apparent toxicity. []

Q12: How effective are 2,4-diamino-5-benzylpyrimidine derivatives as antibacterial agents?

A12: These compounds exhibit potent inhibition of bacterial dihydrofolate reductase, a key enzyme in folate metabolism, essential for bacterial growth. This inhibition translates to broad-spectrum antibacterial activity in vitro. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3,3'-Bipyrazole]-4,4'-dicarboxylic acid, dimethyl ester](/img/structure/B107278.png)

![3-[(Methylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B107300.png)